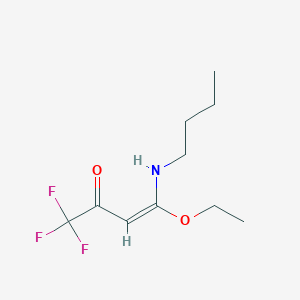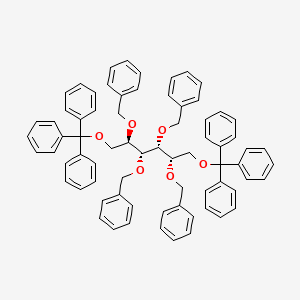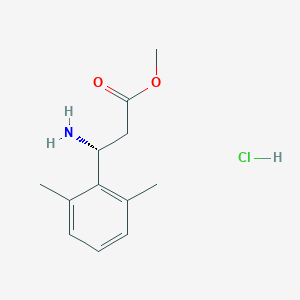![molecular formula C9H5BrClNO2 B12856083 2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12856083.png)
2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride is a chemical compound with the molecular formula C8H6BrNO. It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride typically involves the bromination of 2-methylbenzoxazole. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction is usually conducted under reflux conditions for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
化学反应分析
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)benzo[d]oxazole, while oxidation with potassium permanganate produces 2-(bromomethyl)benzo[d]oxazole-7-carboxylic acid.
科学研究应用
2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the benzo[d]oxazole ring, which stabilizes the transition state during chemical reactions.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but contains a chlorine atom instead of bromine.
2-(Iodomethyl)benzo[d]oxazole: Contains an iodine atom, making it more reactive than the bromine derivative.
2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxyl group, making it less reactive but more soluble in water.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride is unique due to its balanced reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the benzo[d]oxazole ring offers electronic stabilization. This combination makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H5BrClNO2 |
|---|---|
分子量 |
274.50 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1,3-benzoxazole-7-carbonyl chloride |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-7-12-6-3-1-2-5(9(11)13)8(6)14-7/h1-3H,4H2 |
InChI 键 |
VOZUAEURJZCCCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=C(O2)CBr)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


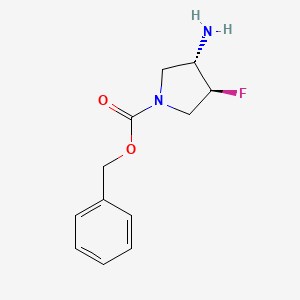
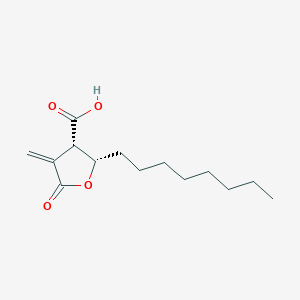

![3-[Chloro(difluoro)methyl]pentan-3-ol](/img/structure/B12856010.png)
![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)
![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)

